[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol
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Overview
Description
[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol is an organic compound that features a complex structure with both diethylamino and benzimidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1-ethyl-2-benzimidazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical components of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[4-(Dimethylamino)phenyl]ethanone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Contains a diethylamino group and is used as a fluorescent probe.
Uniqueness
[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol is unique due to its combination of diethylamino and benzimidazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-22(5-2)16-13-11-15(12-14-16)19(24)20-21-17-9-7-8-10-18(17)23(20)6-3/h7-14,19,24H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQUFAWGDIGELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)N(CC)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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